4-Bromobenzo[b]thiophen-2-carbonitril
Übersicht
Beschreibung
4-Bromobenzo[b]thiophene-2-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a cyano group on a benzo[b]thiophene ring
Wissenschaftliche Forschungsanwendungen
4-Bromobenzo[b]thiophene-2-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[b]thiophene-2-carbonitrile typically involves the bromination of benzo[b]thiophene-2-carbonitrile. This can be achieved through electrophilic aromatic substitution reactions where bromine is introduced in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods: On an industrial scale, the compound is produced through controlled reactions in a chemical reactor, ensuring high purity and yield. The process involves the careful handling of reagents and maintaining specific reaction conditions to optimize the production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-bromobenzo[b]thiophene-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of 4-bromobenzo[b]thiophene-2-carbonimidic acid.
Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-Bromobenzo[b]thiophene-2-carboxylic acid
Reduction: 4-Bromobenzo[b]thiophene-2-carbonimidic acid
Substitution: Various derivatives depending on the nucleophile used
Wirkmechanismus
The mechanism by which 4-Bromobenzo[b]thiophene-2-carbonitrile exerts its effects depends on its molecular targets and pathways. The cyano group can interact with various biological targets, leading to specific biochemical reactions. The bromine atom can also play a role in the compound's reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzo[b]thiophene-2-carbonitrile is compared with other similar compounds to highlight its uniqueness:
2-Thiophenecarbonitrile: Similar in structure but lacks the bromine atom.
4-Bromobenzo[b]thiophene-2-carboxylic acid: A derivative with a carboxylic acid group instead of the cyano group.
2-Amino-4-bromobenzo[b]thiophene-3-carbonitrile: Contains an amino group in addition to the bromine and cyano groups.
Eigenschaften
IUPAC Name |
4-bromo-1-benzothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHLXFGKIUPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C#N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.